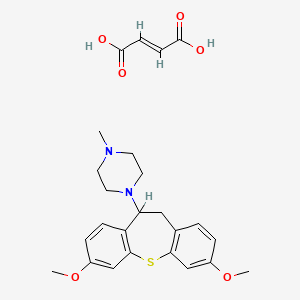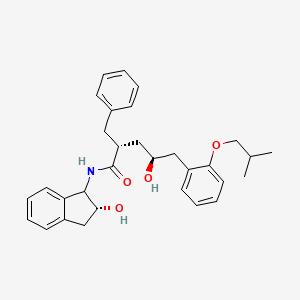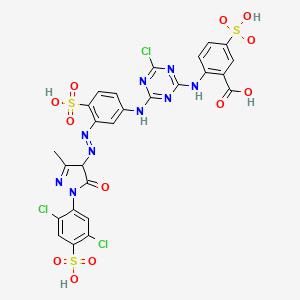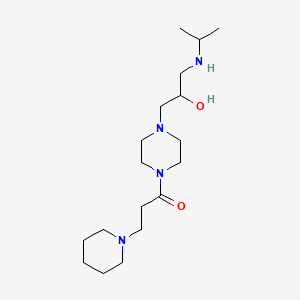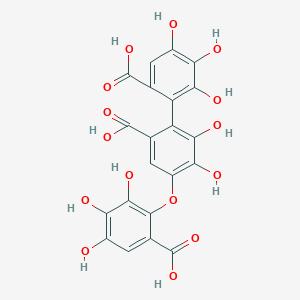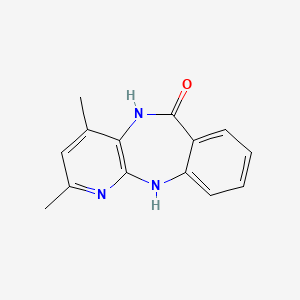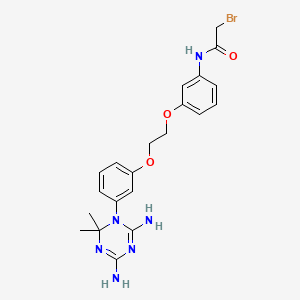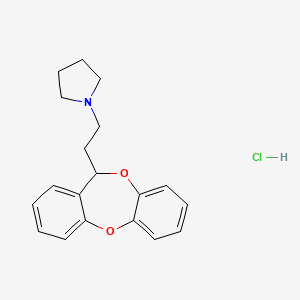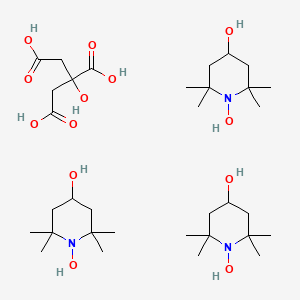
Tris(tetramethylhydroxypiperidinol) citrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(tetramethylhydroxypiperidinol) citrate is a chemical compound with the molecular formula C15H27NO9 and a molecular weight of 365.38 g/mol . It is known for its use as a light stabilizer in various applications, particularly in cosmetics and personal care products . The compound is typically found as a white crystalline solid or a colorless transparent liquid .
Vorbereitungsmethoden
The synthesis of tris(tetramethylhydroxypiperidinol) citrate involves the reaction of tetramethylhydroxypiperidinol with citric acid . This reaction requires specific conditions, such as an appropriate temperature and pH, to ensure the formation of the desired product . Industrial production methods often involve optimizing these conditions to achieve high yields and purity .
Analyse Chemischer Reaktionen
Tris(tetramethylhydroxypiperidinol) citrate undergoes various chemical reactions, including:
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Tris(tetramethylhydroxypiperidinol) citrate has a wide range of scientific research applications:
Wirkmechanismus
The primary mechanism of action of tris(tetramethylhydroxypiperidinol) citrate involves absorbing UV light and converting it into less harmful heat . This process helps protect the product or biological system from UV-induced damage . The molecular targets and pathways involved in this process are primarily related to the absorption and dissipation of UV energy .
Vergleich Mit ähnlichen Verbindungen
Tris(tetramethylhydroxypiperidinol) citrate is unique compared to other similar compounds due to its specific structure and properties. Similar compounds include:
Hydroxy tetramethylpiperidine oxide: Another UV stabilizer used in cosmetics.
Tinogard® Q: A commercial product containing this compound used for UV protection in personal care products[][6].
These compounds share similar functions but differ in their chemical structures and specific applications [6][6].
Eigenschaften
CAS-Nummer |
220410-74-2 |
|---|---|
Molekularformel |
C33H65N3O13 |
Molekulargewicht |
711.9 g/mol |
IUPAC-Name |
2-hydroxypropane-1,2,3-tricarboxylic acid;1-hydroxy-2,2,6,6-tetramethylpiperidin-4-ol |
InChI |
InChI=1S/3C9H19NO2.C6H8O7/c3*1-8(2)5-7(11)6-9(3,4)10(8)12;7-3(8)1-6(13,5(11)12)2-4(9)10/h3*7,11-12H,5-6H2,1-4H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
InChI-Schlüssel |
TXXNVPVRPSACBM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(CC(N1O)(C)C)O)C.CC1(CC(CC(N1O)(C)C)O)C.CC1(CC(CC(N1O)(C)C)O)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


